molecular formula C6H3F3O2S B1429168 2-(Trifluoromethyl)thiophene-3-carboxylic acid CAS No. 767337-58-6

2-(Trifluoromethyl)thiophene-3-carboxylic acid

Cat. No.: B1429168
CAS No.: 767337-58-6
M. Wt: 196.15 g/mol
InChI Key: YPFJKHXREWOWKC-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)thiophene-3-carboxylic acid is an organic compound with the molecular formula C6H3F3O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The trifluoromethyl group attached to the thiophene ring significantly influences its chemical properties, making it a compound of interest in various fields of research and industry .

Scientific Research Applications

2-(Trifluoromethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, “2-(Trifluoroacetyl)thiophene”, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The development of requisite methodologies for trifluoromethylation on a preparative scale has become an increasingly important, yet challenging priority .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)thiophene-3-carboxylic acid typically involves the introduction of a trifluoromethyl group to a thiophene ring followed by carboxylation. One common method is the trifluoromethylation of thiophene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3). The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-(Trifluoromethyl)benzoic acid: Similar in structure but with a benzene ring instead of a thiophene ring, leading to different applications and reactivity.

Uniqueness: The presence of the trifluoromethyl group in 2-(Trifluoromethyl)thiophene-3-carboxylic acid imparts unique properties such as increased lipophilicity and stability, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-(trifluoromethyl)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O2S/c7-6(8,9)4-3(5(10)11)1-2-12-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFJKHXREWOWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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